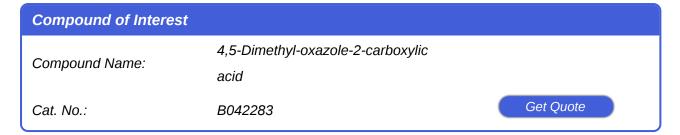


Spectroscopic Profile of 4,5-Dimethyl-oxazole-2-carboxylic Acid: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4,5-Dimethyl-oxazole-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document focuses on the predicted spectroscopic features based on the analysis of its structural components and data from closely related analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C ₆ H ₇ NO ₃	Calculated
Molecular Weight	141.12 g/mol	[1]
CAS Number	1240605-72-4	[1]

Spectroscopic Data Summary



The following tables summarize the anticipated spectroscopic data for **4,5-Dimethyl-oxazole- 2-carboxylic acid**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm relative to TMS

Protons	Multiplicity	Predicted Chemical Shift (ppm)	Notes
-СООН	Singlet (broad)	10.0 - 13.0	The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.
4-CH ₃	Singlet	~2.3	The methyl group at position 4 is expected to be slightly downfield due to the electronic environment of the oxazole ring.
5-CH₃	Singlet	~2.2	The methyl group at position 5 is also influenced by the heterocyclic ring, with a chemical shift similar to the 4-methyl group.



¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm

Carbon Atom	Predicted Chemical Shift (ppm)	Notes
C=O (Carboxylic Acid)	160 - 170	The carbonyl carbon of the carboxylic acid typically appears in this region.
C2 (Oxazole Ring)	155 - 165	The carbon atom at position 2 is adjacent to the nitrogen and oxygen atoms, leading to a downfield shift.
C4 (Oxazole Ring)	135 - 145	The chemical shift is influenced by the attached methyl group and the overall aromaticity of the ring.
C5 (Oxazole Ring)	125 - 135	Similar to C4, its chemical shift is determined by the methyl substituent and the electronic nature of the oxazole ring.
4-CH ₃	10 - 15	Typical range for methyl carbons attached to an aromatic system.
5-CH₃	10 - 15	Similar to the 4-methyl carbon.

IR (Infrared) Spectroscopy

Predicted Absorption Bands (cm⁻¹)



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Methyl)	2950 - 2850	Medium
C=O (Carboxylic Acid)	1720 - 1680	Strong
C=N (Oxazole Ring)	1650 - 1550	Medium
C=C (Oxazole Ring)	1500 - 1400	Medium
C-O (Carboxylic Acid/Oxazole Ring)	1300 - 1200	Strong

MS (Mass Spectrometry)

lon	Predicted m/z	Notes
[M]+•	141.04	Molecular ion peak corresponding to the exact mass of C ₆ H ₇ NO ₃ .
[M-COOH]+	96.06	Fragment resulting from the loss of the carboxylic acid group.
[M-H ₂ O]+•	123.03	Fragment resulting from the loss of a water molecule.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the characterization of **4,5**-**Dimethyl-oxazole-2-carboxylic acid**.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is



critical as it can influence the chemical shifts, particularly for the acidic proton.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)
 equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:



- Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Further dilution may be necessary depending on the ionization technique and instrument sensitivity.
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.
- Data Acquisition:
 - ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that is well-suited for observing the molecular ion.
 - EI: Introduce the sample, often after vaporization, into the ion source where it is bombarded with electrons. EI is a harder ionization technique that can lead to more extensive fragmentation, providing valuable structural information.
 - Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4,5-Dimethyl-oxazole-2-carboxylic acid**.

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References

- 1. 4,5-Dimethyl-oxazole-2-carboxylic acid | 1240605-72-4 | Benchchem [benchchem.com]
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